molecular formula C19H20BrN3 B12783291 1,2-Ethanediamine, N'-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- CAS No. 133671-48-4

1,2-Ethanediamine, N'-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl-

Cat. No.: B12783291
CAS No.: 133671-48-4
M. Wt: 370.3 g/mol
InChI Key: QDEMCBGBMLZPKX-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is a complex organic compound that features a quinoline ring substituted with a bromophenyl group and an ethylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then brominated to introduce the bromophenyl group. The final step involves the reaction of the brominated quinoline with 1,2-ethanediamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N,N’-bis(4-bromophenyl): Similar structure but lacks the quinoline ring.

    1,2-Ethanediamine, N-(4-bromophenyl): Contains a single bromophenyl group without the quinoline moiety.

Uniqueness

1,2-Ethanediamine, N’-(2-(4-bromophenyl)-4-quinolinyl)-N,N-dimethyl- is unique due to the presence of both the quinoline ring and the bromophenyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

133671-48-4

Molecular Formula

C19H20BrN3

Molecular Weight

370.3 g/mol

IUPAC Name

N-[2-(4-bromophenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C19H20BrN3/c1-23(2)12-11-21-19-13-18(14-7-9-15(20)10-8-14)22-17-6-4-3-5-16(17)19/h3-10,13H,11-12H2,1-2H3,(H,21,22)

InChI Key

QDEMCBGBMLZPKX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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